N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-9-7-18-11(17)14(9)6-5-13-10(16)8-1-3-12-4-2-8/h1-4H,5-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMPGOXVVNTWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide typically involves the condensation of 2-aminoethanol with pyridine-4-carboxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Structural Characteristics
The compound consists of a pyridine ring linked to an oxazolidine moiety, which enhances its reactivity and biological activity. The presence of the dioxo group contributes to its pharmacological properties, making it a subject of interest for drug development.
Medicinal Chemistry
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains, including Gram-positive bacteria. Its mechanism may involve enzyme inhibition or disruption of cellular processes.
- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as neuroblastoma and colon cancer. The observed IC50 values suggest potent activity in low micromolar concentrations.
- Anti-inflammatory Effects : Preliminary findings indicate that the compound may reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new materials with specific properties.
Mechanistic Insights
The biological activity of this compound is primarily attributed to its interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
A study demonstrated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Properties
In vitro assays revealed that the compound inhibited the growth of various cancer cell lines. For instance, neuroblastoma cells showed reduced viability with IC50 values around 5 µM. This suggests that further exploration into its anticancer mechanisms could yield significant therapeutic insights.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue identified in the evidence is N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (). Key differences include:
Core Heterocycle: The oxazolidinone (oxygen-containing) ring in the target compound is replaced by a thiazolidinone (sulfur-containing) ring in the analogue.
Substituent Position : The carboxamide group is attached to the pyridine-4 position in the target compound versus pyridine-3 in the analogue.
Additional Functionalization: The thiazolidinone analogue includes a 4-chlorophenyl and methyl group, which are absent in the target compound.
Physicochemical and Crystallographic Properties
The thiazolidinone ring in the analogue adopts a planar conformation, stabilized by intramolecular hydrogen bonds, whereas the oxazolidinone in the target compound may exhibit similar rigidity but with altered dipole moments due to oxygen’s higher electronegativity compared to sulfur .
| Property | Target Compound | Thiazolidinone Analogue |
|---|---|---|
| Heterocycle | 1,3-Oxazolidin-2,4-dione | 1,3-Thiazolidin-4-one |
| Pyridine Substitution | 4-carboxamide | 3-carboxamide |
| Additional Groups | None | 4-chlorophenyl, 5-methyl |
| Crystallographic Data | Not reported | Planar ring, mean C–C = 0.007 Å |
Research Implications and Limitations
Synthetic Challenges: Introducing the 2,4-dioxo group in the oxazolidinone ring requires precise oxidation conditions, unlike the more stable thiazolidinone .
Data Gaps: No direct biological or solubility data are available for the target compound, limiting a full comparative analysis.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyridine ring fused with an oxazolidinone moiety, which is known for enhancing biological activity through various interactions with biological targets. The presence of the dioxo group contributes to its chemical reactivity and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other molecular interactions that may lead to the inhibition or activation of biological functions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits promising pharmacological properties:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against a range of bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammatory markers in cell models. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including neuroblastoma and colon cancer cells. The IC50 values for these activities were reported to be in the low micromolar range .
- Mechanistic Insights : Research into its mechanism revealed that the compound may disrupt cellular processes by inhibiting specific enzymes involved in cell signaling and proliferation .
The synthesis of this compound typically involves:
- Condensation Reaction : 2-aminoethanol is reacted with pyridine-4-carboxylic acid.
- Cyclization : This step forms the oxazolidine ring using dehydrating agents like thionyl chloride.
This multi-step synthesis allows for precise control over the compound's purity and structure .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide?
Methodological Answer:
The compound’s synthesis involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the oxazolidinone ring via cyclization of a β-amino alcohol with phosgene or carbonyl diimidazole.
- Step 2: Ethylenediamine linker introduction through nucleophilic substitution or amide coupling.
- Step 3: Pyridine-4-carboxamide attachment using carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimize yields by adjusting reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization. Similar protocols are detailed for structurally analogous oxazolidinone derivatives .
Advanced: How can computational modeling (e.g., 3D-QSAR) predict the bioactivity of this compound?
Methodological Answer:
3D-QSAR studies require:
Dataset Preparation: Collect IC50 or Ki values for analogs (e.g., oxazolidinone/thiazolidinone derivatives). Convert activities to pIC50 for regression analysis .
Molecular Alignment: Use energy-minimized conformers aligned to a common pharmacophore.
Descriptor Calculation: Employ steric, electrostatic, and hydrophobic field parameters.
Model Validation: Cross-validate using leave-one-out or bootstrapping; prioritize models with q² > 0.5.
Example: A study on anti-inflammatory thiazolidinones achieved a predictive r² of 0.82 using VLife MDS .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR: Verify oxazolidinone (C=O at ~170 ppm in ¹³C NMR) and pyridine (aromatic protons at δ 7.5–8.5 ppm in ¹H NMR) moieties.
- IR: Confirm carboxamide (N–H stretch ~3300 cm⁻¹) and oxazolidinone (C=O stretch ~1750 cm⁻¹).
- Mass Spectrometry: Use HRMS to validate molecular ion ([M+H]+) and fragmentation patterns.
Cross-reference with crystallographic data (e.g., bond lengths/angles) from analogs like N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .
Advanced: How do crystallographic tools (SHELX) resolve structural ambiguities?
Methodological Answer:
Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution: Apply SHELXD for direct methods or SHELXS for Patterson maps.
Refinement: Use SHELXL with restraints for disordered regions. Key parameters:
- R-factor < 5%
- wR² < 15%
- RMSD for bond lengths < 0.02 Å
Example: SHELXL refinement of thiazolidinone derivatives achieved R1 = 0.0484 using 3792 reflections .
Basic: What biological assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinase/Protease Assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with ATP/GTP analogs.
- Oxazolidinone-Specific Targets: Test antibacterial activity via MIC assays (e.g., against S. aureus).
- Cellular Assays: Measure cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition).
Reference: Oxazolidinone derivatives showed EC50 < 10 nM as EP2/EP3 agonists in receptor-binding studies .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
Reassess Model Parameters: Check force fields in MD simulations (e.g., AMBER vs. CHARMM).
Validate Crystallography: Compare DFT-optimized geometries with X-ray data (e.g., torsion angles).
Address NMR Discrepancies: Use dynamic NMR to detect conformational exchange in solution vs. solid state.
Example: Discrepancies in thiazolidinone derivatives’ bond lengths were resolved via Hirshfeld surface analysis .
Basic: How to optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solubility: Use co-solvents (DMSO ≤ 1%) or cyclodextrin inclusion complexes.
- Stability: Conduct pH-dependent degradation studies (HPLC monitoring). Adjust buffers (pH 7.4 for physiological conditions).
- Lyophilization: Stabilize via freeze-drying with cryoprotectants (e.g., trehalose).
Advanced: What statistical methods analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Multivariate Analysis: Apply PLS regression to correlate substituent effects (e.g., Hammett σ) with activity.
- Machine Learning: Train random forest models on molecular descriptors (e.g., LogP, polar surface area).
- Cluster Analysis: Group derivatives by substituent patterns (e.g., halogen vs. alkyl groups).
Example: A 3D-QSAR model for thiazolidinones identified electron-withdrawing groups at R² as critical for anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
